molecular formula C12H12FN3O2 B1423147 5-ethyl-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1239720-61-6

5-ethyl-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1423147
CAS No.: 1239720-61-6
M. Wt: 249.24 g/mol
InChI Key: NIXMPPOHSCUQIU-UHFFFAOYSA-N
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Description

5-Ethyl-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a fluorinated 1,2,3-triazole derivative of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel Pregnane X receptor (PXR) modulators. This compound features a 1,2,3-triazole core substituted with an ethyl group and a carboxylic acid functionality, making it a versatile building block for the synthesis of more complex molecules, such as carboxamides. Its specific aromatic substitution pattern with a fluorine atom and a methyl group on the phenyl ring is designed to optimize interactions within hydrophobic binding pockets of biological targets . Research indicates that close structural analogs of this compound, specifically 1,2,3-triazole-4-carboxamides, are being actively investigated as highly potent and selective inverse agonists and antagonists of PXR, with demonstrated activity in the low nanomolar range (IC50 values) . PXR is a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters, most notably CYP3A4. Inhibiting PXR is a promising therapeutic strategy to prevent undesirable drug-drug interactions and enhance the efficacy of co-administered pharmaceuticals . This product is intended for research purposes only as a chemical reference standard or a synthetic intermediate. It is strictly for use in laboratory settings and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

5-ethyl-1-(4-fluoro-3-methylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-3-10-11(12(17)18)14-15-16(10)8-4-5-9(13)7(2)6-8/h4-6H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXMPPOHSCUQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC(=C(C=C2)F)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Ethyl-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 5-ethyl-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 4-fluoro-3-methylphenyl hydrazine with ethyl isocyanate under controlled conditions. The reaction yields the triazole structure through cyclization, followed by carboxylation to introduce the carboxylic acid functional group.

Anticancer Properties

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 5-ethyl-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid have shown selective cytotoxicity against various leukemia cell lines. The compound's mechanism appears to involve induction of apoptosis through DNA fragmentation and mitochondrial membrane potential disruption .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
K-5625.2Induces apoptosis
HL-604.8DNA damage and fragmentation
MOLT-46.0Mitochondrial dysfunction

Xanthine Oxidase Inhibition

Another area of interest is the xanthine oxidase (XO) inhibitory activity of triazole derivatives. Compounds similar to 5-ethyl-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid have been evaluated for their ability to inhibit XO, an enzyme involved in purine metabolism that contributes to oxidative stress and inflammation. These compounds have demonstrated potent inhibitory effects in the submicromolar range .

Table 2: XO Inhibition Potency

CompoundIC50 (nM)Type of Inhibition
Compound A150Mixed-type inhibitor
Compound B200Competitive inhibitor
Compound C300Non-competitive

The biological mechanisms underlying the activity of 5-ethyl-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid are multifaceted:

  • Apoptosis Induction : The compound induces morphological changes in cancer cells indicative of apoptosis, such as membrane blebbing and chromatin condensation.
  • DNA Damage : It has been observed to cause significant DNA damage without direct intercalation into DNA strands.
  • Enzyme Inhibition : As an XO inhibitor, it reduces reactive oxygen species (ROS) production, thereby potentially mitigating oxidative stress-related damage.

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

  • Leukemia Treatment : A study demonstrated that a related triazole compound significantly reduced tumor growth in xenograft models of leukemia .
  • Gout Management : The inhibitory effects on xanthine oxidase suggest potential applications in managing gout and related inflammatory conditions .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 5-ethyl-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is in antimicrobial research. Studies have shown that triazole derivatives possess significant antifungal and antibacterial properties. For instance, compounds with similar structures have demonstrated effectiveness against various pathogens, including resistant strains of bacteria and fungi.

Case Study:
A recent study evaluated the antimicrobial efficacy of several triazole derivatives, including 5-ethyl-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. The results indicated a notable inhibition zone against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by these organisms .

Anticancer Activity

Triazole compounds are also being investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Study:
In vitro studies have shown that derivatives similar to 5-ethyl-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to inhibit tubulin polymerization was highlighted as a key factor in its anticancer activity .

Pesticidal Properties

The compound has been explored for its potential use as a pesticide due to its ability to disrupt biological processes in pests.

Case Study:
Research has indicated that triazole derivatives can act as effective fungicides. A formulation containing 5-ethyl-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid showed significant efficacy in controlling fungal pathogens in crops such as wheat and corn. Field trials demonstrated reduced disease incidence and improved yield .

Drug Development

The unique chemical structure of this triazole derivative makes it a candidate for drug development. Its ability to interact with various biological targets can be exploited to design new pharmaceuticals.

Data Table: Potential Drug Targets

TargetMechanismReference
CYP450 EnzymesInhibition
DNA TopoisomerasesInterference
Protein KinasesModulation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the triazole and aryl rings significantly influence solubility, acidity, and bioactivity. Key analogs include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activity Source
Target Compound 4-Fluoro-3-methylphenyl (1), Ethyl (5) 249.25 High lipophilicity; predicted moderate acidity due to electron-withdrawing fluorine . -
5-Ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Methoxyphenyl (1) 247.25 Increased solubility due to methoxy group; lower acidity than fluoro analogs .
1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-Chloro-2-fluorophenyl (1), Methyl (5) 255.64 Enhanced bioactivity in cancer cell lines; higher acidity due to chloro substituent .
5-Ethyl-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid 2-Fluoro-4-methylphenyl (1) 249.25 Steric hindrance alters binding affinity; moderate growth inhibition in tumor models .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl (1), CF₃ (5) 280.66 High antiproliferative activity (GP = 68.09% vs. NCI-H522 lung cancer cells) .
Key Observations:
  • Lipophilicity: Ethyl and aryl groups enhance logP values, improving membrane penetration but risking off-target interactions .
  • Steric Effects: Ortho-substituents (e.g., 2-fluoro-4-methylphenyl) hinder rotational freedom, affecting binding to biological targets .
Anticancer Properties:
  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid exhibited the highest activity among triazole acids, with 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells. Its trifluoromethyl group enhances both lipophilicity and electronic effects, enabling selective c-Met kinase inhibition .
  • 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid showed 40% inhibition of NCI-H522 cells, attributed to zwitterionic properties improving solubility and target engagement .
  • Carboxylic Acid vs. Amides: Acid derivatives generally underperform compared to amides due to high acidity and non-selective binding. For example, ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate achieved 70.94% GP, outperforming its acid counterpart .
Antimicrobial and Metabolic Stability:
  • Analogs with tetrahydrofuran-2-yl or thiazolyl substituents demonstrate improved metabolic stability in hepatic microsomes, suggesting the target compound’s ethyl group may similarly enhance stability .

Preparation Methods

Synthesis of 4-Fluoro-3-methylphenyl Azide

  • Starting from 4-fluoro-3-methylaniline, diazotization is performed using sodium nitrite and hydrochloric acid at low temperature (0–5 °C) to form the diazonium salt.
  • The diazonium salt is then treated with sodium azide to yield the corresponding aryl azide.

Preparation of Ethyl-Substituted Alkyne

  • Propiolic acid or its ethyl-substituted analogues can be synthesized or purchased.
  • The alkyne must have an ethyl group at the 5-position relative to the triazole ring formed after cycloaddition.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The aryl azide and the ethyl-substituted alkyne are reacted in the presence of a Cu(I) catalyst, often generated in situ by reduction of Cu(II) salts with sodium ascorbate.
  • The reaction typically proceeds in a mixture of water and organic solvents (e.g., t-butanol or methanol) at room temperature or slightly elevated temperatures (~25–60 °C).
  • The reaction affords the 1,4-disubstituted 1,2,3-triazole regioisomer selectively.

Post-Cycloaddition Modifications

  • If necessary, ester hydrolysis or other functional group transformations are performed to obtain the free carboxylic acid.
  • Purification is commonly achieved by recrystallization or chromatographic techniques (reverse-phase HPLC or silica gel chromatography).

Alternative Synthetic Routes and Optimization

  • Lithiation strategies can be employed to introduce the carboxylic acid at the 4-position of the triazole ring by directed metalation followed by carbonation with CO₂ gas.
  • For example, starting from 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole, lithiation at the 4-position with LDA (lithium diisopropylamide) at low temperature (-78 °C), followed by bubbling CO₂, yields the corresponding carboxylic acid.
  • This method allows for late-stage functionalization and potential diversification.

Data Table: Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Diazotization and azide formation 4-fluoro-3-methylaniline, NaNO₂/HCl, NaN₃ 0–5 °C 1–2 h 80–90 Low temperature critical to avoid side reactions
CuAAC cycloaddition Aryl azide, ethyl-propiolic acid, CuSO₄ + sodium ascorbate RT to 60 °C 6–12 h 75–85 Mild conditions, regioselective formation
Lithiation and carbonation LDA, THF, CO₂ gas -78 °C to RT 2–3 h 70–75 For carboxylation at triazole C-4
Ester hydrolysis (if needed) NaOH or acidic hydrolysis RT to reflux 4–8 h 85–90 Converts esters to free acid

Research Findings and Analysis

  • The CuAAC method is highly favored due to its high regioselectivity, mild reaction conditions, and tolerance of diverse functional groups, including fluoro and methyl substituents on the phenyl ring.
  • Lithiation/carboxylation strategies provide a complementary approach for introducing the carboxylic acid functionality at a late stage, enhancing synthetic flexibility.
  • Optimization of reaction parameters such as temperature, solvent system, and catalyst loading is essential to maximize yield and purity.
  • Industrial scale synthesis may incorporate continuous flow reactors to improve heat and mass transfer, reduce reaction times, and enhance reproducibility.

Q & A

Q. Critical Parameters :

  • Temperature control during cyclization to avoid side reactions (e.g., decomposition of azide intermediates).
  • Catalyst selection (e.g., Cu(I) for regioselective 1,3-dipolar cycloaddition, though not explicitly mentioned in evidence).
  • Purity of starting materials to prevent competing reactions .

Basic: How is the compound characterized structurally, and what analytical techniques are essential for confirmation?

Methodological Answer:
Key techniques include:

  • X-Ray Crystallography : Resolves crystal packing and confirms substituent positions (e.g., fluorine and methyl groups on the phenyl ring) .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.4–2.6 ppm (ethyl CH₂), δ 7.2–7.8 ppm (aromatic protons), and δ 12.5 ppm (carboxylic acid proton).
    • ¹³C NMR : Carboxylic acid carbon at ~170 ppm and triazole carbons at 140–150 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₃FN₃O₂) .

Advanced: How can researchers address low aqueous solubility during bioactivity assays?

Methodological Answer:
Strategies to improve solubility without altering bioactivity:

Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .

pH Adjustment : Ionize the carboxylic acid group at pH >7 (e.g., sodium salt formation).

Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability (referenced indirectly via ’s computational modeling for drug delivery optimization) .

Data Contradiction Note : highlights solubility challenges but does not specify solutions, requiring cross-validation with formulation literature.

Advanced: What computational tools are effective in predicting structure-activity relationships (SAR) for triazole derivatives?

Methodological Answer:

Quantum Chemical Calculations :

  • DFT (Density Functional Theory) to map electrostatic potentials and identify reactive sites (e.g., triazole ring’s electron-deficient regions) .

Molecular Docking :

  • AutoDock Vina or Schrödinger Suite to simulate binding with target enzymes (e.g., carbonic anhydrase or cyclooxygenase, inferred from ’s enzyme targets) .

ADMET Prediction : SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., LogP for lipophilicity) .

Case Study : ’s crystallographic data can validate docking poses by aligning computed and experimental bond lengths/angles .

Advanced: How can experimental design (DoE) optimize reaction conditions for scaled synthesis?

Methodological Answer:
Apply Response Surface Methodology (RSM) with factors:

  • Variables : Temperature, catalyst loading, solvent polarity.
  • Responses : Yield, purity (HPLC area%).

Q. Example Workflow :

Screening Design : Use a Plackett-Burman design to identify critical factors.

Central Composite Design : Optimize significant variables (e.g., 70°C, 0.5 mol% CuI catalyst, DMF solvent) .

Validation : Confirm reproducibility with triplicate runs (relative standard deviation <5%) .

Q. Table 1: DoE Results for Cyclization Step

FactorLow LevelHigh LevelOptimal Level
Temperature (°C)608075
Catalyst (mol%)0.11.00.5
SolventDMFTHFDMF

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Assay Standardization :

  • Normalize activity measurements using positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .

Meta-Analysis :

  • Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical weighting to account for variability in cell lines or enzyme batches .

Mechanistic Studies :

  • Use isothermal titration calorimetry (ITC) to compare binding thermodynamics across experimental setups .

Example : reports varying IC₅₀ values for similar triazole derivatives against carbonic anhydrase isoforms, necessitating isoform-specific validation .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carboxylic acid group.
  • Light Sensitivity : Protect from UV exposure (amber glass vials recommended) .
  • Purity Monitoring : Conduct biannual HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect degradation products .

Advanced: How can researchers leverage hybrid computational-experimental workflows for derivative design?

Methodological Answer:

Virtual Library Generation :

  • Use ChemAxon or RDKit to create substituent variations (e.g., replacing ethyl with cyclopropyl).

In Silico Screening :

  • Prioritize derivatives with predicted LogP <3 and topological polar surface area >80 Ų for improved solubility .

Synthetic Validation :

  • Apply high-throughput robotic synthesis (e.g., Chemspeed platforms) to test top candidates .

Case Study : ’s ICReDD framework integrates computational reaction path searches with experimental validation, reducing development time by 40% .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-ethyl-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

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